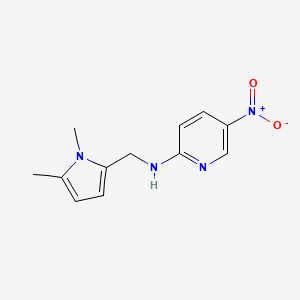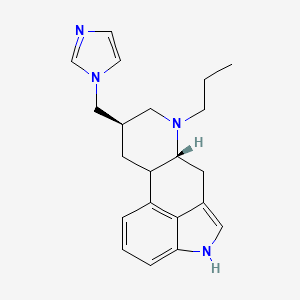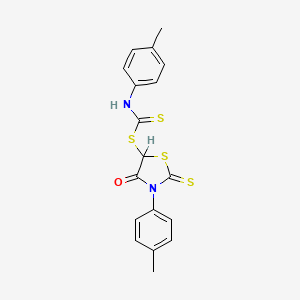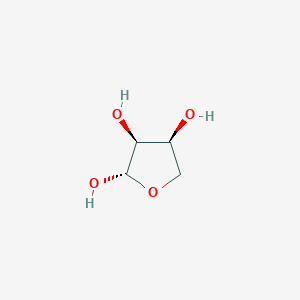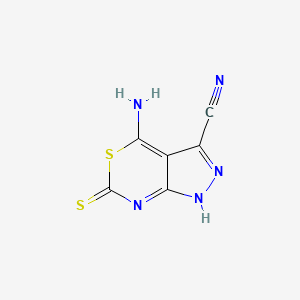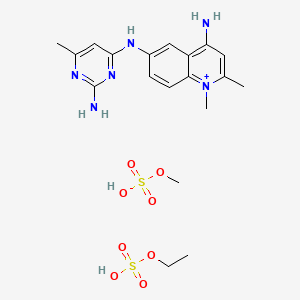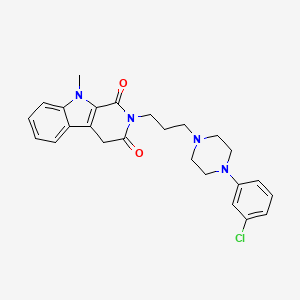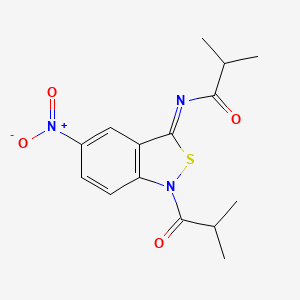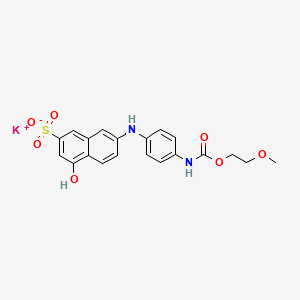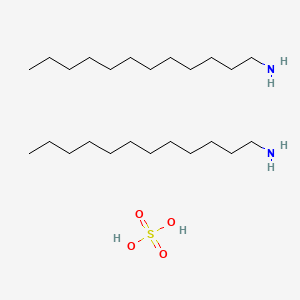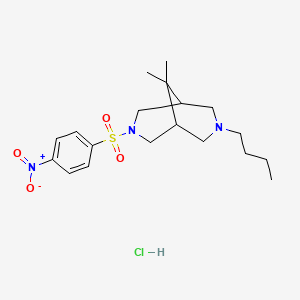
3,7-Diazabicyclo(3.3.1)nonane, 3-butyl-9,9-dimethyl-7-((4-nitrophenyl)sulfonyl)-, monohydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,7-Diazabicyclo(3.3.1)nonane, 3-butyl-9,9-dimethyl-7-((4-nitrophenyl)sulfonyl)-, monohydrochloride: is a complex organic compound with a unique bicyclic structure. This compound is notable for its potential applications in various fields, including chemistry, biology, and medicine. Its structure features a diazabicyclo nonane core, which is functionalized with butyl, dimethyl, and nitrophenyl sulfonyl groups, making it a versatile molecule for various chemical reactions and applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3,7-Diazabicyclo(3.3.1)nonane, 3-butyl-9,9-dimethyl-7-((4-nitrophenyl)sulfonyl)-, monohydrochloride typically involves multiple steps:
Formation of the Diazabicyclo Nonane Core: The initial step involves the formation of the diazabicyclo nonane core through a cyclization reaction. This can be achieved using a combination of amines and aldehydes under acidic or basic conditions.
Functionalization: The core structure is then functionalized with butyl, dimethyl, and nitrophenyl sulfonyl groups. This step involves various substitution reactions, where the appropriate reagents are used to introduce these functional groups.
Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain the monohydrochloride salt.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Batch Processing: The synthesis is carried out in large reactors, where each step is carefully controlled to ensure high yield and purity.
Continuous Flow Synthesis: This method involves the continuous flow of reactants through a series of reactors, allowing for more efficient and scalable production.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the butyl and dimethyl groups, leading to the formation of various oxidized products.
Reduction: Reduction reactions can occur at the nitrophenyl sulfonyl group, converting it to an amine or other reduced forms.
Substitution: The compound can participate in substitution reactions, where one of its functional groups is replaced by another group.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reducing Agents: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution Reagents: Various nucleophiles and electrophiles can be used for substitution reactions, depending on the desired product.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce amines or alcohols.
科学的研究の応用
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and other applications.
Biology
In biological research, the compound can be used as a probe to study various biochemical pathways. Its functional groups allow it to interact with different biomolecules, making it useful for investigating enzyme mechanisms and protein-ligand interactions.
Medicine
In medicine, the compound has potential applications as a therapeutic agent. Its ability to undergo various chemical reactions makes it a candidate for drug development, particularly in the treatment of diseases where specific molecular interactions are required.
Industry
In the industrial sector, the compound can be used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and other advanced materials.
作用機序
The mechanism of action of 3,7-Diazabicyclo(3.3.1)nonane, 3-butyl-9,9-dimethyl-7-((4-nitrophenyl)sulfonyl)-, monohydrochloride involves its interaction with specific molecular targets. The compound’s functional groups allow it to bind to enzymes, receptors, and other biomolecules, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of signal transduction pathways.
類似化合物との比較
Similar Compounds
- 3,7-Diazabicyclo(3.3.1)nonane, 3-butyl-9,9-dimethyl-7-((4-nitrophenyl)sulfonyl)-
- 3,7-Diazabicyclo(3.3.1)nonane, 3-butyl-9,9-dimethyl-7-((4-aminophenyl)sulfonyl)-
- 3,7-Diazabicyclo(3.3.1)nonane, 3-butyl-9,9-dimethyl-7-((4-methylphenyl)sulfonyl)-
Uniqueness
The uniqueness of 3,7-Diazabicyclo(3.3.1)nonane, 3-butyl-9,9-dimethyl-7-((4-nitrophenyl)sulfonyl)-, monohydrochloride lies in its specific functional groups and their arrangement. The presence of the nitrophenyl sulfonyl group, in particular, imparts distinct chemical and biological properties, making it different from other similar compounds. This uniqueness allows for specific interactions with molecular targets, leading to its diverse applications in research and industry.
特性
CAS番号 |
120465-86-3 |
|---|---|
分子式 |
C19H30ClN3O4S |
分子量 |
432.0 g/mol |
IUPAC名 |
3-butyl-9,9-dimethyl-7-(4-nitrophenyl)sulfonyl-3,7-diazabicyclo[3.3.1]nonane;hydrochloride |
InChI |
InChI=1S/C19H29N3O4S.ClH/c1-4-5-10-20-11-15-13-21(14-16(12-20)19(15,2)3)27(25,26)18-8-6-17(7-9-18)22(23)24;/h6-9,15-16H,4-5,10-14H2,1-3H3;1H |
InChIキー |
ZKTBAIJWFNSJFW-UHFFFAOYSA-N |
正規SMILES |
CCCCN1CC2CN(CC(C1)C2(C)C)S(=O)(=O)C3=CC=C(C=C3)[N+](=O)[O-].Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




